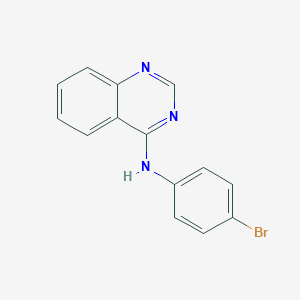
N-(4-bromophenyl)quinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)quinazolin-4-amine is a chemical compound that has attracted the attention of researchers due to its potential therapeutic applications. This compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities.
科学的研究の応用
N-(4-bromophenyl)quinazolin-4-amine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results as a potent inhibitor of tyrosine kinase enzymes, which play a crucial role in cancer cell proliferation and survival. In inflammation research, N-(4-bromophenyl)quinazolin-4-amine has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. In neurological research, this compound has been studied for its potential as a neuroprotective agent, as it has been shown to inhibit the activation of microglial cells, which are involved in the neuroinflammatory response.
作用機序
The mechanism of action of N-(4-bromophenyl)quinazolin-4-amine is primarily attributed to its ability to inhibit the activity of various enzymes and signaling pathways. In cancer cells, this compound inhibits the activity of tyrosine kinase enzymes, which leads to the inhibition of downstream signaling pathways involved in cancer cell survival and proliferation. In inflammatory cells, N-(4-bromophenyl)quinazolin-4-amine inhibits the production of pro-inflammatory cytokines by blocking the activation of NF-κB and MAPK signaling pathways. In neurological cells, this compound inhibits the activation of microglial cells by blocking the activity of P2X7 receptors, which are involved in the neuroinflammatory response.
生化学的および生理学的効果
The biochemical and physiological effects of N-(4-bromophenyl)quinazolin-4-amine are dependent on its target enzyme or signaling pathway. In cancer cells, this compound induces cell cycle arrest and apoptosis, which leads to the inhibition of cancer cell proliferation and survival. In inflammatory cells, N-(4-bromophenyl)quinazolin-4-amine reduces the production of pro-inflammatory cytokines, which leads to the attenuation of the inflammatory response. In neurological cells, this compound reduces the activation of microglial cells, which leads to the attenuation of the neuroinflammatory response.
実験室実験の利点と制限
One of the advantages of N-(4-bromophenyl)quinazolin-4-amine is its high potency and selectivity towards its target enzymes or signaling pathways. This makes it a useful tool for studying the biological functions of these targets in various diseases. However, one of the limitations of this compound is its low solubility, which can limit its bioavailability and efficacy in vivo. Therefore, it is important to optimize the formulation and delivery of this compound for in vivo studies.
将来の方向性
There are several future directions for the research on N-(4-bromophenyl)quinazolin-4-amine. One direction is to explore its potential as a therapeutic agent in various diseases, such as cancer, inflammation, and neurological disorders. Another direction is to optimize its formulation and delivery for in vivo studies. Additionally, the structure-activity relationship of this compound can be further studied to identify more potent and selective analogs. Finally, the pharmacokinetics and pharmacodynamics of this compound can be studied to determine its safety and efficacy in vivo.
合成法
The synthesis of N-(4-bromophenyl)quinazolin-4-amine involves the reaction of 4-bromoaniline and 2-cyanophenylboronic acid in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction, which results in the formation of the desired product. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction temperature, catalyst loading, and reaction time.
特性
CAS番号 |
81080-04-8 |
|---|---|
製品名 |
N-(4-bromophenyl)quinazolin-4-amine |
分子式 |
C14H10BrN3 |
分子量 |
300.15 g/mol |
IUPAC名 |
N-(4-bromophenyl)quinazolin-4-amine |
InChI |
InChI=1S/C14H10BrN3/c15-10-5-7-11(8-6-10)18-14-12-3-1-2-4-13(12)16-9-17-14/h1-9H,(H,16,17,18) |
InChIキー |
QHSMLFMOCOYDBD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)Br |
正規SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-Chlorophenyl)-3-[(5-nitropyridin-2-yl)amino]urea](/img/structure/B183418.png)
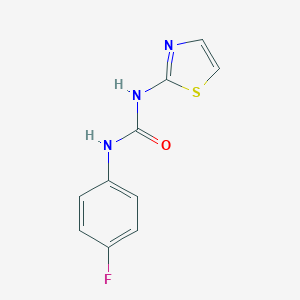
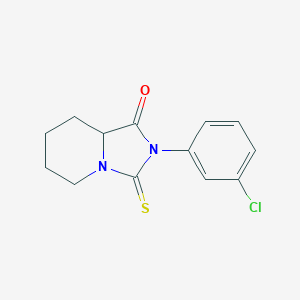
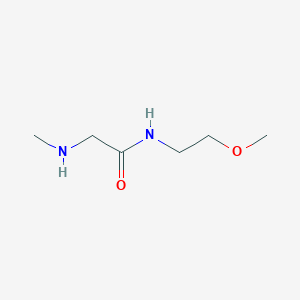
![1-[4-(Bromomethyl)phenyl]propan-1-one](/img/structure/B183427.png)
methanone](/img/structure/B183428.png)
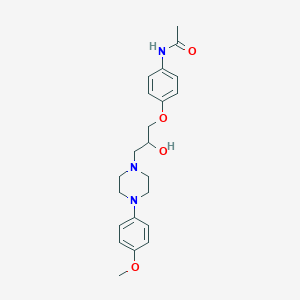
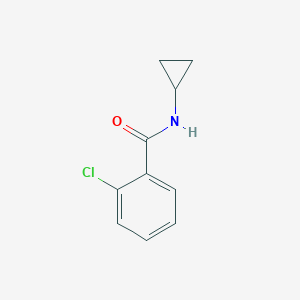

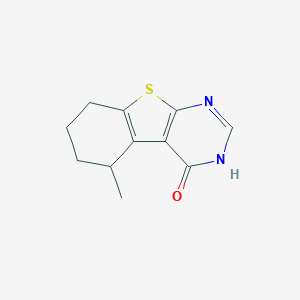
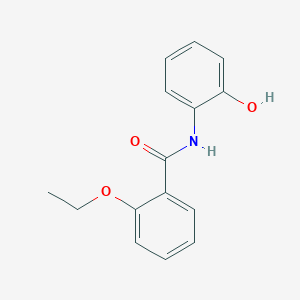
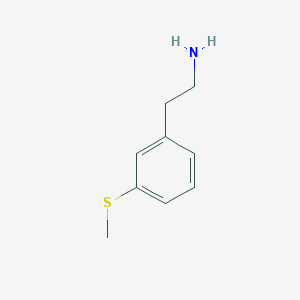
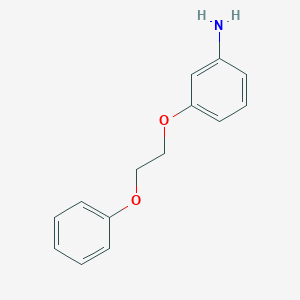
![3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B183439.png)